

Application Note: Regioselective Synthesis of 5-Chloropyrimidine-4-carbonitrile

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Compound of Interest

Compound Name: 5-Chloropyrimidine-4-carbonitrile

CAS No.: 114969-65-2

Cat. No.: B040537

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Abstract

5-Chloropyrimidine-4-carbonitrile is a critical scaffold in the development of kinase inhibitors (e.g., JAK, CDK) and agrochemicals.[1] Its unique substitution pattern allows for orthogonal functionalization: the nitrile group serves as a versatile precursor for amides, amines, or heterocycles (e.g., triazoles), while the 5-chloro substituent remains available for subsequent cross-coupling reactions.[1] This protocol details a high-yield, regioselective synthesis starting from 4,5-dichloropyrimidine, utilizing a controlled nucleophilic aromatic substitution () with sodium cyanide.[1]

Safety Warning: Cyanide Hazard

DANGER: This protocol involves the use of Sodium Cyanide (NaCN).[1]

- Acute Toxicity: Inhalation, ingestion, or skin contact with cyanide salts or HCN gas can be fatal within minutes.[1]
- Engineering Controls: All operations must be performed in a certified chemical fume hood.[1]

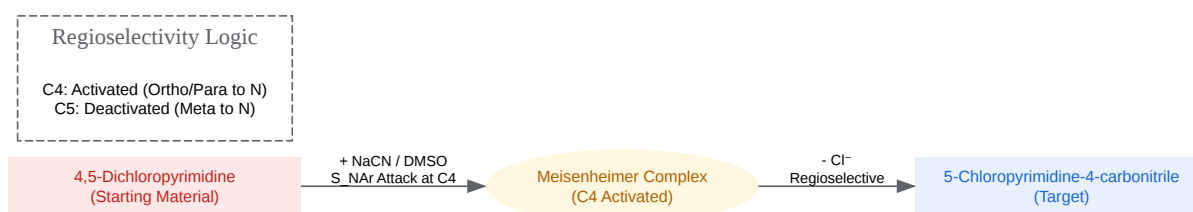
- PPE: Wear double nitrile gloves, a lab coat, and safety goggles.[1]
- Emergency: Have a cyanide antidote kit (e.g., hydroxocobalamin) immediately available.[1]
- Waste: Quench all cyanide-containing waste with bleach (sodium hypochlorite) at pH > 10 before disposal.[1]

Retrosynthetic Analysis & Strategy

The synthesis relies on the electronic differentiation between the C4 and C5 positions of the pyrimidine ring.[1]

- C4 Position: Highly electron-deficient due to the para-relationship with N1 and ortho-relationship with N3. The leaving group (Cl) is strongly activated for
.[1]
- C5 Position: The chlorine at C5 is in a meta-like position relative to the ring nitrogens and is not activated for typical
conditions.[1]

Therefore, treating 4,5-dichloropyrimidine with a cyanide source results in selective displacement at C4, yielding the desired 5-chloro-4-cyano product.[1]



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Figure 1: Reaction pathway demonstrating the regioselective nucleophilic attack at the C4 position.

Experimental Protocol

Materials & Reagents

Reagent	MW (g/mol)	Equiv.	Amount	Role
4,5-Dichloropyrimidine	148.98	1.0	5.00 g (33.6 mmol)	Substrate
Sodium Cyanide (NaCN)	49.01	1.1	1.81 g (37.0 mmol)	Nucleophile
DABCO (Optional)*	112.17	0.1	376 mg (3.36 mmol)	Catalyst
DMSO (Anhydrous)	-	-	50 mL (10 V)	Solvent
Ethyl Acetate	-	-	-	Extraction

*Note: DABCO (1,4-diazabicyclo[2.2.2]octane) can accelerate the reaction by forming a highly reactive quaternary ammonium salt intermediate, though the reaction proceeds well without it.

[1]

Step-by-Step Procedure

Step 1: Reaction Setup

- Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under nitrogen.
- Charge the RBF with 4,5-Dichloropyrimidine (5.00 g) and anhydrous DMSO (50 mL). Stir until fully dissolved.
- Cool the solution to 0 °C using an ice-water bath.
- Add Sodium Cyanide (1.81 g) in a single portion. Caution: Do not generate dust.[1]
 - Optimization Tip: If using DABCO, add it simultaneously with the cyanide.[1]

Step 2: Reaction Monitoring

- Allow the mixture to warm slowly to Room Temperature (20–25 °C).
- Stir vigorously for 2–4 hours.
- Monitor by TLC: (Eluent: 20% EtOAc in Hexanes).
 - Starting Material
: ~0.6
 - Product
: ~0.4 (UV active).[1]
- Note: If the reaction is sluggish after 4 hours, heat gently to 40 °C. Avoid temperatures >60 °C to prevent degradation or double substitution.

Step 3: Workup

- Cool the reaction mixture to 0 °C.
- Slowly quench by pouring the mixture into 150 mL of ice-cold water with vigorous stirring. A precipitate may form.[1][2]
- Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
- Combine the organic layers and wash with:
 - Water (2 x 50 mL) (to remove residual DMSO).[1]
 - Brine (1 x 50 mL).
- Dry the organic phase over anhydrous Sodium Sulfate ().
- Filter and concentrate under reduced pressure (Rotovap) at 35 °C.

Step 4: Purification

- Crude Yield: Typically 85–90% as a pale yellow solid.[1]
- Refinement: If necessary, purify via flash column chromatography (Silica Gel, 0–30% EtOAc/Hexanes) or recrystallize from Ethanol/Heptane.

Analytical Data

Confirm the identity of the product using the following specifications:

- Appearance: Off-white to pale yellow crystalline solid.
- ¹H NMR (400 MHz, DMSO-
):
9.35 (s, 1H, H-2), 9.15 (s, 1H, H-6).[1]
 - Interpretation: The loss of symmetry and the distinct shifts of the pyrimidine protons confirm monosubstitution.
- ¹³C NMR (100 MHz, DMSO-
):
158.2 (C-2), 157.5 (C-6), 138.4 (C-4), 132.1 (C-5), 114.5 (CN).[1]
- LC-MS (ESI): Calculated for
[M+H]
: 140.00. Found: 140.1.[1]

Mechanistic Insight

The regioselectivity is governed by the LUMO coefficient magnitude.[1] In 4,5-dichloropyrimidine, the C4 carbon has a significantly higher LUMO coefficient compared to C5 because C4 is part of the electron-deficient amidine-like system (), whereas C5 is isolated from direct resonance withdrawal by the nitrogens.[1]

Figure 2: Energy landscape favoring C4 substitution.

Troubleshooting Guide

Issue	Possible Cause	Solution
Low Yield	Hydrolysis of Nitrile	Ensure DMSO is anhydrous; keep workup cold and rapid.
Regioisomer Mix	High Temperature	Maintain reaction temperature 40 °C. C5 substitution occurs only under forcing conditions.
Incomplete Rxn	Old Reagents	Use fresh NaCN. Add 10 mol% DABCO to catalyze the displacement.[1]
Emulsion	DMSO in Workup	Wash organic layer thoroughly with water; add a small amount of MeOH to break emulsion.[1]

References

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 - Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.[1][3]
 - Source: J. Org. Chem., 2010.[1]
 - Context: Establishes the preference for C4 substitution over C2/C5 in electron-deficient pyrimidines.
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- DABCO Catalysis Mechanism
 - Title: Reactions of Polychlorinated Pyrimidines with DABCO.[1]
 - Source: Molbank, 2019.[1]

- Context: Describes the formation of reactive quaternary ammonium salts
- [1]
- General Synthesis of 4-Cyanopyrimidines
 - Title: Synthesis of pyrimidine-5-carbonitrile derivatives.[4]
 - Source:Scientific Reports, 2024.[1]
 - Context: Provides background on cyano-pyrimidine stability and altern
 - [1]

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